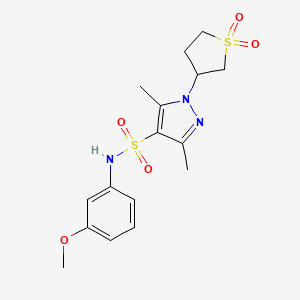
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring and a sulfonamide moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C19H23N3O4S with a molecular weight of 389.5 g/mol. The presence of the dioxidotetrahydrothiophene and methoxyphenyl groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 389.5 g/mol |
| Structural Features | Pyrazole, Sulfonamide |
Antiparasitic Activity
Research has indicated that compounds similar to this pyrazole sulfonamide exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound acts as an inhibitor of TbN-myristoyltransferase (NMT)*, an enzyme critical for the survival of the parasite. A study demonstrated that modifications to the pyrazole sulfonamide series significantly improved blood-brain barrier permeability, which is crucial for treating both hemolymphatic and central nervous system stages of the disease .
Anticancer Properties
The structural motifs present in this compound suggest potential anticancer properties. Similar pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Compounds containing sulfonamide moieties are often investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of NMT : The compound inhibits TbNMT, leading to disrupted lipid metabolism in Trypanosoma brucei.
- Cellular Selectivity : While it shows relatively low selectivity at the enzyme level compared to human orthologues, it maintains a favorable cellular selectivity ratio .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazole sulfonamide class:
- Study on Trypanosomiasis : A lead compound from this series was identified as having poor CNS exposure but significant efficacy against stage 1 HAT. Modifications improved its pharmacokinetic profile .
- Anticancer Studies : Research has shown that derivatives with similar structural features can inhibit cancer cell lines effectively, demonstrating IC50 values in the low micromolar range .
- Anti-inflammatory Research : Compounds with sulfonamide groups have been linked to reduced inflammation markers in vitro and in vivo models.
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-11-16(12(2)19(17-11)14-7-8-25(20,21)10-14)26(22,23)18-13-5-4-6-15(9-13)24-3/h4-6,9,14,18H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDUGUPTSIWKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














